N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-9-18-22-10-15(11-26(18)24-14)5-4-8-21-19(27)12-25-13-23-17-7-3-2-6-16(17)20(25)28/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHELPYUWTSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the propyl chain and the acetamide group, followed by the coupling with the quinazolinone derivative under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrazolo[1,5-a]pyrimidine scaffold is structurally distinct from other heterocyclic systems, such as the benzo[b][1,4]oxazin-3(4H)-one derivatives reported in . Key differences include:
- Pyrazolo[1,5-a]pyrimidine vs.
- Quinazolinone Acetamide vs. Phenyl-1,2,4-Oxadiazole: The quinazolinone moiety may confer kinase-targeting properties, contrasting with phenyl-oxadiazole groups linked to benzoxazine derivatives, which are often associated with herbicidal or antimicrobial activity .
Table 1: Comparative Analysis of Structural and Functional Features
Table 2: Assay Methods for Bioactivity Evaluation
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a quinazoline moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 427.5 g/mol. Its structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1788844-71-2 |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to antiproliferative effects in cancer cells.
3. Biological Activities
Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. The compound has demonstrated effectiveness against various cancer cell lines, inducing cell cycle arrest and apoptosis through CDK inhibition .
Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects without the ulcerogenic side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These effects are attributed to the modulation of inflammatory pathways mediated by the compound's interactions with specific enzymes.
Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
4. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo and quinazoline moieties can significantly influence potency and selectivity against various biological targets. For instance:
- Substituents on the Pyrazolo Ring : Alterations in the methyl groups can enhance binding affinity to CDKs.
- Quinazoline Modifications : Changes in functional groups on the quinazoline structure can improve antimicrobial efficacy.
5. Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds:
- In Vitro Studies : A study demonstrated that related pyrazolo[1,5-a]pyrimidine derivatives inhibited CDK2 with IC50 values in the low micromolar range, showcasing their potential as anticancer agents.
- Animal Models : In vivo studies indicated that these compounds could reduce tumor growth in murine models without significant toxicity to normal tissues, suggesting a favorable therapeutic index.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what key reaction parameters influence yield?
Answer:
The synthesis involves coupling pyrazolo[1,5-a]pyrimidine and quinazolinone moieties. Key steps include:
- Intermediate Preparation : Synthesize 2-methylpyrazolo[1,5-a]pyrimidine-6-propylamine via nucleophilic substitution, using conditions similar to pyrazolo-pyrimidine derivatization (e.g., refluxing in ethanol with KCO for 12–24 hours) .
- Acetamide Linkage : React the amine intermediate with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid using carbodiimide coupling agents (EDC/HOBt) in DMF at 0–5°C, followed by room temperature stirring for 18 hours .
- Critical Parameters : Reaction time, temperature, and stoichiometry of coupling reagents significantly impact yields. Purification via column chromatography (silica gel, CHCl/MeOH gradient) is recommended .
Basic: How should researchers characterize the compound’s structure and confirm regioselectivity?
Answer:
Use a multi-spectral approach:
- H/C NMR : Assign peaks by comparing to analogous pyrazolo-pyrimidine (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and quinazolinone (e.g., δ 7.8–8.1 ppm for aromatic protons) systems .
- HRMS : Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error .
- X-ray Crystallography : Resolve regioselectivity ambiguities in the pyrazolo-pyrimidine core, if crystalline derivatives are obtainable .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
Answer:
Apply DoE to identify critical factors:
- Variables : Temperature (50–100°C), catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF), and reaction time (6–24 hours).
- Response Surface Modeling : Use software like JMP or Minitab to model interactions and predict optimal conditions. For example, highlights flow chemistry optimization for similar heterocycles, achieving 20% yield improvements via DoE .
- Validation : Replicate top-performing conditions in triplicate to ensure robustness.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Address discrepancies through:
- Dose-Response Curves : Ensure activity is concentration-dependent (e.g., IC values) and not an artifact of assay conditions .
- Counter-Screens : Test against off-targets (e.g., kinase panels) to rule out nonspecific binding .
- Structural Confirmation : Re-validate compound identity (via NMR/MS) to exclude degradation or isomerization .
Advanced: What computational strategies predict the compound’s biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR, JAK2), leveraging pyrazolo-pyrimidine’s affinity for hydrophobic regions .
- Pharmacophore Mapping : Align the acetamide linker and quinazolinone moiety with known pharmacophores for protease inhibition .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and residue interactions .
Basic: What methods assess the compound’s purity and stability under storage?
Answer:
- HPLC : Use a C18 column (ACN/HO + 0.1% TFA) to monitor purity (>95%) and degradation products .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze by HPLC and FTIR for hydrolytic (amide bond) or oxidative (pyrimidine ring) degradation .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace 2-methylpyrazolo[1,5-a]pyrimidine with 5-methyl or chloro-substituted analogs to probe steric effects .
- Linker Variations : Substitute the propyl spacer with polyethylene glycol (PEG) chains to enhance solubility .
- Quinazolinone Replacements : Test 4-thioxo or 4-aminoquinazoline derivatives to modulate electron density .
Basic: What analytical techniques confirm molecular weight and fragmentation patterns?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use ESI or MALDI-TOF to confirm [M+H] with <3 ppm error .
- MS/MS Fragmentation : Compare fragment ions (e.g., m/z 245 for pyrazolo-pyrimidine cleavage) to predicted patterns .
Advanced: How to address discrepancies in 1^11H NMR spectral data between batches?
Answer:
- Solvent/Deuteriation Effects : Re-dissolve samples in identical deuterated solvents (e.g., DMSO-d) to eliminate shift variability .
- Dynamic NMR : Perform variable-temperature NMR to detect rotamers or conformational exchange broadening .
- Spiking Experiments : Add a known pure sample to identify impurity peaks .
Basic: What in vitro models are suitable for initial bioactivity evaluation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
